molecular formula C14H26N2O2 B096435 Piperazine, 1,4-diisovaleryl- CAS No. 18940-59-5

Piperazine, 1,4-diisovaleryl-

Cat. No. B096435
CAS RN: 18940-59-5
M. Wt: 254.37 g/mol
InChI Key: KBFKBGMWNZRILJ-UHFFFAOYSA-N
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Description

Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of Piperazine, 1,4-diisovaleryl- is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including GABA, glutamate, and adenosine. It has also been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

Piperazine, 1,4-diisovaleryl- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Additionally, it has been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when present in excess.

Advantages And Limitations For Lab Experiments

Piperazine, 1,4-diisovaleryl- has several advantages and limitations for lab experiments. One of the main advantages is its ability to form stable complexes with various drugs, making it a potential drug delivery system. Additionally, it exhibits potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of Piperazine, 1,4-diisovaleryl-. One potential direction is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in drug delivery systems. Finally, more studies are needed to explore its potential applications in other fields such as neurobiology and pharmacology.
Conclusion:
In conclusion, Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to develop new drugs based on its properties.

Synthesis Methods

Piperazine, 1,4-diisovaleryl- is synthesized using a specific method that involves the reaction of piperazine with isovaleryl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as chromatography or recrystallization.

Scientific Research Applications

Piperazine, 1,4-diisovaleryl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.

properties

CAS RN

18940-59-5

Product Name

Piperazine, 1,4-diisovaleryl-

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

3-methyl-1-[4-(3-methylbutanoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

KBFKBGMWNZRILJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C

Other CAS RN

18940-59-5

synonyms

1,4-Diisovalerylpiperazine

Origin of Product

United States

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